N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Description
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a hybrid molecule featuring two pharmacologically significant heterocyclic moieties: a benzimidazole and a 5-methoxyindole. The benzimidazole group is linked via an ethyl chain to an acetamide bridge, which is further connected to the 5-methoxyindole system. The methoxy group at the indole’s 5-position likely enhances lipophilicity and metabolic stability compared to unsubstituted analogs, as seen in related compounds .
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-15-6-7-18-14(12-15)9-11-24(18)13-20(25)21-10-8-19-22-16-4-2-3-5-17(16)23-19/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
ASWVLYYIVPMYGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates separately, followed by their coupling through an acetamide linkage.
Preparation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Preparation of Indole Intermediate: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through an acetamide linkage. This can be achieved by reacting the benzimidazole intermediate with an acyl chloride derivative of the indole intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzimidazole or indole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole and indole moieties are known to interact with various enzymes and receptors, leading to modulation of their activities. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacement of the 5-methoxyindole in the target compound with a benzodioxol group (as in 28 ) alters electronic properties and target specificity, shifting activity toward indoleamine 2,3-dioxygenase-1 (IDO1) inhibition .
- Synthetic Routes : Compounds like 10VP91 highlight the utility of coupling reactions (e.g., HOBt/EDC-mediated amidation) for benzimidazole-acetamide synthesis, a method likely applicable to the target compound .
Indole-Containing Analogs
Table 2: Indole-Based Acetamide Derivatives
Key Observations :
- Bioactivity Divergence : The 5-methoxyindole in the target compound contrasts with the 5-hydroxyindole in N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide , which may reduce oxidative metabolism but increase polarity .
- Structural Flexibility : Replacement of benzimidazole with isoxazole (as in 2-(1H-Indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide ) demonstrates the scaffold’s adaptability for diverse targets, such as anticonvulsant activity .
Substituent Impact on Pharmacokinetics
Table 3: Metabolic and Physicochemical Comparisons
Key Observations :
- Metabolic Stability : The 5-methoxy group in the target compound likely reduces CYP-mediated oxidation compared to fluoro-substituted analogs (e.g., 7d ), as seen in COX-2 inhibitors where methoxy groups enhance stability .
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.45 g/mol. The structure integrates a benzimidazole moiety and an indole derivative, which are known for their diverse biological activities.
Pharmacological Activities
Research indicates that compounds containing both benzimidazole and indole structures exhibit a range of biological activities, including:
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives. For instance, a study highlighted that certain benzimidazole compounds showed significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 15.0 | Apoptosis |
| Compound B | A549 | 22.5 | Cell Cycle Arrest |
| This compound | HCT116 | 18.4 | Apoptosis |
2. Antimicrobial Activity
Benzimidazole derivatives have also been studied for their antimicrobial properties. A comparative study found that compounds with similar structures exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 12 |
| Compound D | S. aureus | 15 |
| This compound | Pseudomonas aeruginosa | 14 |
3. Anti-inflammatory Effects
The anti-inflammatory properties of benzimidazole derivatives have been documented in several studies, where they demonstrated the ability to inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Enzymes: Many benzimidazole derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer proliferation.
Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways, leading to cell death in malignant cells.
Modulation of Signaling Pathways: It can interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
A recent case study examined the effects of this compound on human cancer cell lines. The study reported that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
